methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate
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Overview
Description
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H12BrNO3S This compound is characterized by the presence of a bromine atom, a dimethylcarbamoyl group, and a sulfanyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.
Thioester Formation: The brominated product is then reacted with dimethylcarbamoyl chloride and a base such as triethylamine to form the dimethylcarbamoyl thioester.
Sulfanyl Group Introduction: Finally, the thioester is treated with a sulfanylating agent, such as thiourea, under acidic conditions to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Organic Synthesis: The compound is a versatile building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine and sulfanyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a dimethylcarbamoyl sulfanyl group.
Methyl 4-bromo-2-nitrobenzoate: Contains a nitro group instead of a dimethylcarbamoyl sulfanyl group.
Methyl 4-bromo-2-hydroxybenzoate: Features a hydroxy group instead of a dimethylcarbamoyl sulfanyl group.
Uniqueness
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the presence of the dimethylcarbamoyl sulfanyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
501378-90-1 |
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Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
methyl 4-bromo-2-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H12BrNO3S/c1-13(2)11(15)17-9-6-7(12)4-5-8(9)10(14)16-3/h4-6H,1-3H3 |
InChI Key |
CBVDNAUOANHPNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)Br)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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